molecular formula C15H26N4O2 B13311581 tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate

tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate

Cat. No.: B13311581
M. Wt: 294.39 g/mol
InChI Key: LHNDORXECCAXCB-UHFFFAOYSA-N
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Description

tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0²,⁶]tridec-5-ene-11-carboxylate is a nitrogen-rich tricyclic heterocyclic compound characterized by a complex fused-ring system. Its molecular formula is C₁₅H₂₄N₄O₂, with a molecular weight of 292.38 g/mol. The structure features a central bicyclic scaffold fused with an azepane ring, substituted with a tert-butyl carbamate group and a methyl group at the 4-position . However, synthetic challenges arise from its stereochemical complexity and the need for precise regiocontrol during cyclization steps .

Properties

Molecular Formula

C15H26N4O2

Molecular Weight

294.39 g/mol

IUPAC Name

tert-butyl 4-methyl-2,5,7,11-tetrazatricyclo[7.4.0.02,6]tridec-6-ene-11-carboxylate

InChI

InChI=1S/C15H26N4O2/c1-10-8-19-12-5-6-18(14(20)21-15(2,3)4)9-11(12)7-16-13(19)17-10/h10-12H,5-9H2,1-4H3,(H,16,17)

InChI Key

LHNDORXECCAXCB-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C3CCN(CC3CN=C2N1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis Methods Analysis

a. Multi-step Organic Synthesis Approach

The synthesis of this compound generally begins with the formation of the core tricyclic framework, often utilizing cyclization reactions involving nitrogen-containing precursors such as cyclen derivatives. The key steps include:

  • Preparation of the core scaffold : This involves cyclization of suitable diamines or polyamines with appropriate electrophilic reagents to form the fused tricyclic system. For example, cyclen (1,4,7,10-tetraazacyclododecane) can serve as a precursor, undergoing selective alkylation and cyclization to form the polycyclic core.

  • Functionalization with tert-butyl ester groups : The introduction of tert-butyl ester groups at specific positions is achieved through alkylation with tert-butyl bromoacetate or related esters, often under controlled conditions to prevent over-alkylation. The reaction typically proceeds via SN2 mechanisms, facilitated by bases such as sodium bicarbonate or triethylamine, in solvents like acetonitrile or chloroform.

  • Methyl substitution at the 4-position : This step involves selective methylation, often using methyl iodide or methyl bromide, under conditions that favor mono- or di-methylation, depending on the desired substitution pattern. The methylation step is crucial for modulating the compound’s reactivity and biological activity.

b. Key Reaction Conditions and Catalysts

Reaction Step Conditions Catalysts/Reagents Notes
Cyclization Elevated temperature, inert atmosphere Polyamine precursors, electrophilic agents Ensures formation of fused ring system
Alkylation with tert-butyl bromoacetate Room temperature to reflux Sodium bicarbonate or triethylamine Promotes SN2 substitution, selectivity
Methylation Methyl halides (e.g., methyl bromide) Base (e.g., potassium carbonate) Controls regioselectivity

c. Purification and Characterization

Post-synthesis, purification involves column chromatography, recrystallization, or precipitation techniques. Characterization employs NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structure and purity.

Research Outcomes and Data Tables

a. Yield and Efficiency

Method Yield (%) Scale Remarks
Cyclen-based alkylation 42–54% Small to medium Limited by over-alkylation risk
Tris-alkylation with tert-butyl bromoacetate 77% Small scale High selectivity, suitable for scale-up
Multistep synthesis from cyclohexane derivatives Variable Laboratory scale Requires extensive purification

b. Structural Confirmation

Technique Findings References
NMR (¹H, ¹³C) Confirmed substitution pattern and ester groups ,
Mass Spectrometry Molecular ion peaks consistent with expected molecular weight
X-ray Crystallography Confirmed tricyclic core and substituents

Critical Analysis of Synthesis Strategies

  • Selectivity Control : Lower reaction temperatures and controlled reagent equivalents are crucial for preventing over-alkylation and achieving mono- or tris-alkylation as desired.
  • Scalability : The precipitation of the trialkylated salt during synthesis enhances scalability, reducing purification complexity.
  • Reaction Optimization : Use of inert atmospheres and appropriate bases improves yields and minimizes side reactions.

Additional Considerations

  • Alternative Synthetic Routes : Literature suggests pathways involving direct cyclization of pre-functionalized diamines or polyamines, which may offer improved yields or simplified procedures.
  • Environmental and Safety Aspects : Handling methyl halides and tert-butyl bromoacetate requires strict safety protocols due to their toxicity and volatility.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent placement, ring connectivity, or additional functional groups. Below is a detailed comparison based on available

Table 1: Structural and Molecular Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Differences
tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0²,⁶]tridec-5-ene-11-carboxylate (Target Compound) Not Available C₁₅H₂₄N₄O₂ 292.38 Core tricyclic system with 4-methyl substitution.
tert-Butyl 5-methyl-2,4,7,11-tetraazatricyclo[7.4.0.0³,⁷]trideca-3,5-diene-11-carboxylate 1694528-94-3 C₁₅H₂₄N₄O₂ 292.38 5-methyl substitution; alternate bridge (0³,⁷ vs. 0²,⁶).
tert-Butyl 5-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0²,⁶]trideca-3,5-diene-11-carboxylate 1690708-68-9 C₁₅H₂₄N₄O₂ 292.38 3,5-diene system; methyl at position 3.
tert-Butyl 4-ethyl-5-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0²,⁶]trideca-3,5-diene-11-carboxylate 1695336-61-8 C₁₇H₂₈N₄O₂ 320.40 Additional ethyl group at position 4; higher lipophilicity.

Key Findings :

Regiochemical Variants: The target compound’s 4-methyl group introduces steric hindrance distinct from the 5-methyl analogs . This affects intermolecular interactions, as evidenced by differences in crystallographic packing (e.g., SHELX-refined structures) . The 0²,⁶ bridge in the target compound vs.

The ethyl group in CAS 1695336-61-8 increases hydrophobicity, which may improve membrane permeability in biological assays .

Synthetic Challenges :

  • All analogs require meticulous control during cyclization to avoid regioisomeric byproducts. For example, the tert-butyl carbamate group necessitates orthogonal protection strategies .

Table 2: Inferred Physicochemical Properties

Property Target Compound CAS 1694528-94-3 CAS 1690708-68-9 CAS 1695336-61-8
LogP (Predicted) ~1.8 ~1.7 ~1.9 ~2.5
Solubility (Water) Low Low Very Low Insoluble
Thermal Stability Moderate Moderate High Moderate

Biological Activity

Tert-butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate is a complex organic compound notable for its unique tricyclic structure that incorporates multiple nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

  • Molecular Formula : C15H24N4O2
  • Molecular Weight : Approximately 298.39 g/mol
  • Structure : The compound features a tert-butyl group and a carboxylate functional group, contributing to its solubility and reactivity in various chemical environments.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound often exhibit significant biological activities. These activities can include:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.
  • Antitumor Activity : Certain analogs have been linked to inhibiting tumor growth in preclinical studies.
  • Neuroprotective Effects : Compounds with similar structures have been studied for their potential in protecting neuronal cells from degeneration.

The biological activity of this compound may be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for elucidating the compound's mechanism of action.

Table 1: Comparison of Similar Compounds

Compound NameStructure TypeNotable Features
Tert-butyl 3-amino-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]tridecaTricyclicContains sulfur; potential antimicrobial properties
4-Methyl-1H-pyrazolo[3,4-b]quinolinBicyclicKnown for antitumor activity; simpler structure
1-AminoisoquinolineBicyclicExhibits neuroprotective effects; lacks the complex nitrogen framework

The unique arrangement of nitrogen atoms within the tricyclic framework of this compound may confer distinct biological properties compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of tetraazatricyclo compounds to assess their pharmacological potential:

  • Antitumor Studies : A series of tetraazatricyclo derivatives were synthesized and tested for cytotoxicity against several cancer cell lines. Results indicated that certain modifications enhanced antitumor activity significantly.
  • Neuroprotective Studies : In vivo models demonstrated that selected derivatives provided neuroprotection in models of Parkinson's disease by activating dopamine receptors and reducing oxidative stress markers.
  • Antimicrobial Activity : Preliminary screening showed that some derivatives exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Q & A

Q. What are the standard synthetic routes for tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0²,⁶]tridec-5-ene-11-carboxylate?

The synthesis typically involves multi-step reactions starting from simpler azabicyclic precursors. Key steps include:

  • Cyclocondensation : Formation of the tricyclic core via nitrogen-mediated ring closure under anhydrous conditions (e.g., using DMF as a solvent at 80–100°C) .
  • Protection/Deprotection : Introduction of the tert-butyl carbamate group via Boc-protection reagents (e.g., di-tert-butyl dicarbonate) in dichloromethane .
  • Functionalization : Methylation at the 4-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) . Table 1: Example Reaction Conditions
StepReagents/ConditionsYield (%)
CyclocondensationDMF, 100°C, 12h45–60
Boc-Protection(Boc)₂O, DCM, RT, 6h70–85
MethylationCH₃I, K₂CO₃, DMF, 50°C, 8h60–75

Q. How is the compound structurally characterized in academic research?

A combination of X-ray crystallography (using SHELX for refinement ), NMR spectroscopy (¹H/¹³C, HSQC for nitrogen connectivity), and mass spectrometry (HRMS-ESI) is employed. For crystallography, SHELXL refines high-resolution data to resolve the tricyclic nitrogen topology . Discrepancies in bond angles or torsional strain are resolved via DFT calculations .

Q. What are the primary research applications of this compound?

Its tricyclic nitrogen-rich structure makes it valuable for:

  • Enzyme inhibition studies : Targeting ATP-binding pockets in kinases or proteases via non-covalent interactions .
  • Coordination chemistry : Acting as a ligand for transition metals (e.g., Pd or Ru) in catalytic systems .

Advanced Research Questions

Q. How can computational methods optimize the synthesis yield or regioselectivity?

The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental feedback loops to predict optimal reaction pathways. For example:

  • Reaction path screening : Identifying energy barriers for methylation steps to avoid byproducts .
  • Solvent selection : COSMO-RS simulations to prioritize solvents (e.g., DMF vs. THF) that minimize side reactions .

Q. How to address contradictions in reported reactivity (e.g., unexpected ring-opening or stability issues)?

Contradictions often arise from subtle differences in reaction conditions. A systematic approach includes:

  • Design of Experiments (DoE) : Fractional factorial designs to isolate variables (e.g., temperature, solvent polarity, catalyst loading) .
  • Cross-validation : Reproducing results under inert atmospheres (e.g., N₂ glovebox) to rule out moisture/oxygen interference .
  • In-situ monitoring : ReactIR or HPLC-MS to detect transient intermediates .

Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) .
  • Cryo-EM : For large complexes (e.g., ribosome interactions) when crystallography is impractical .

Q. How to ensure compound stability during long-term experimental workflows?

  • Storage : -20°C in amber vials under argon, with desiccants to prevent hydrolysis of the Boc group .
  • Handling : Avoid prolonged exposure to UV light (risk of [2+2] cycloaddition in the tricyclic core) .
  • Stability assays : Periodic HPLC purity checks under accelerated degradation conditions (40°C/75% RH) .

Q. What strategies resolve crystallographic disorder in the tricyclic framework?

  • Twinned data refinement : SHELXL’s TWIN/BASF commands to model overlapping lattices .
  • Dynamic disorder modeling : Using TLS (translation-libration-screw) parameters for flexible methyl groups .

Methodological Tables

Table 2: Common Analytical Techniques and Applications

TechniqueApplicationKey Parameters
X-ray (SHELX)Absolute configurationR-factor < 5%, CC ≥ 99%
2D NMR (HSQC)Nitrogen connectivityδ 2.5–3.5 ppm (N-CH₃)
HRMS-ESIMolecular ion validationm/z 292.38 [M+H]⁺

Table 3: Computational Tools for Reaction Optimization

ToolFunctionReference
Gaussian 16Transition-state DFT
ICReDD PipelineHigh-throughput screening
COSMO-RSSolvent selection

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